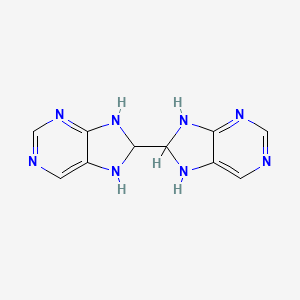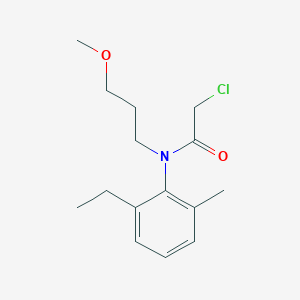
2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(3-methoxypropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(3-methoxypropyl)acetamide is an organic compound that belongs to the class of acetamides. Compounds in this class are often used in various industrial and pharmaceutical applications due to their diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(3-methoxypropyl)acetamide typically involves the reaction of 2-ethyl-6-methylaniline with 3-methoxypropylamine in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Oxidized amide derivatives.
Reduction: Reduced amide derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May be studied for its biological activity and potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(3-methoxypropyl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-ethylphenyl)acetamide
- 2-Chloro-N-(6-methylphenyl)acetamide
- N-(2-ethyl-6-methylphenyl)acetamide
Uniqueness
2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(3-methoxypropyl)acetamide is unique due to the presence of both the 2-ethyl-6-methylphenyl and 3-methoxypropyl groups, which may confer specific chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
91612-55-4 |
|---|---|
Molecular Formula |
C15H22ClNO2 |
Molecular Weight |
283.79 g/mol |
IUPAC Name |
2-chloro-N-(2-ethyl-6-methylphenyl)-N-(3-methoxypropyl)acetamide |
InChI |
InChI=1S/C15H22ClNO2/c1-4-13-8-5-7-12(2)15(13)17(14(18)11-16)9-6-10-19-3/h5,7-8H,4,6,9-11H2,1-3H3 |
InChI Key |
KSRSFJVEELMYKK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1N(CCCOC)C(=O)CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(4-tert-Butylphenyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B14373682.png)
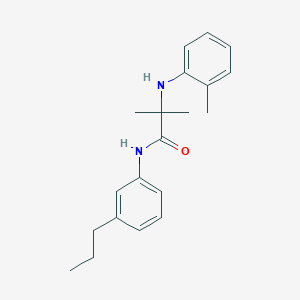
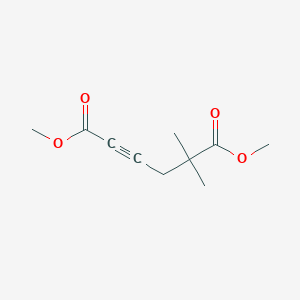
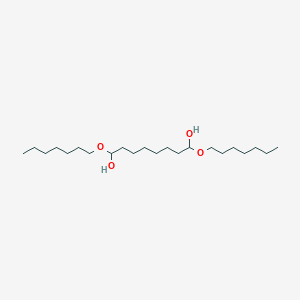
![5,6,7,8-Tetrahydro-4H-thieno[2,3-b]indole](/img/structure/B14373716.png)

![3-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1-methyl-1-nitrosourea](/img/structure/B14373730.png)
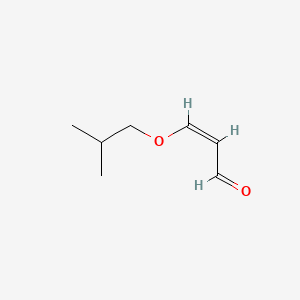
![4,5-Bis[(furan-2-YL)methylidene]-2,3,4,5,6,7,8,9-octahydro-1H-xanthene](/img/structure/B14373738.png)
